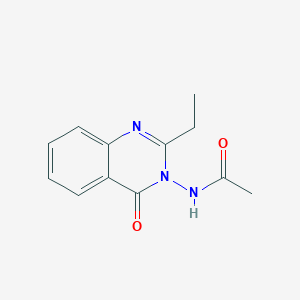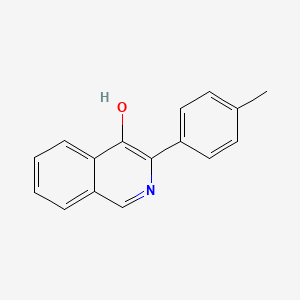
(7-(Trifluoromethyl)chroman-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Trifluoromethyl)chroman-3-YL)methanol is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a chroman ring, which is further connected to a methanol group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-(Trifluoromethyl)chroman-3-YL)methanol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Attachment of the Methanol Group: The final step involves the reduction of the corresponding ketone or aldehyde to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
(7-(Trifluoromethyl)chroman-3-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7-(Trifluoromethyl)chroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(7-Methylchroman-3-YL)methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(7-Ethylchroman-3-YL)methanol: Contains an ethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
(7-Phenylchroman-3-YL)methanol: Features a phenyl group, which imparts distinct chemical and biological characteristics.
Uniqueness: The presence of the trifluoromethyl group in (7-(Trifluoromethyl)chroman-3-YL)methanol makes it unique compared to other similar compounds. This group enhances the compound’s stability, reactivity, and lipophilicity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-2-1-8-3-7(5-15)6-16-10(8)4-9/h1-2,4,7,15H,3,5-6H2 |
InChI Key |
VIRPRDCKRGJJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)






